molecular formula C12H9FN2O4 B6385905 (2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine, 95% CAS No. 1261923-82-3

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine, 95%

Cat. No. B6385905
CAS RN: 1261923-82-3
M. Wt: 264.21 g/mol
InChI Key: BENWZTYPKAAZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine, 95% (hereinafter referred to as DHP) is a synthetic organic compound that has been used for a variety of scientific research applications. DHP is a highly reactive compound and has a wide range of biochemical and physiological effects.

Mechanism of Action

DHP is a highly reactive compound, and its mechanism of action is not yet fully understood. However, it is believed to act by inhibiting the growth of bacteria by binding to the bacterial cell wall and preventing the bacteria from synthesizing proteins and other essential components. Additionally, it is believed to interfere with the synthesis of DNA and RNA in the bacteria, thus inhibiting their growth.
Biochemical and Physiological Effects
DHP has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria. Additionally, DHP has been shown to inhibit the growth of fungi and to have antiviral activity. Furthermore, it has been shown to have anti-inflammatory and analgesic properties and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

DHP has a number of advantages and limitations for lab experiments. One of the main advantages of using DHP is that it is a highly reactive compound, making it suitable for a wide range of experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for lab experiments. However, one of the main limitations of using DHP is that it is a highly reactive compound, making it difficult to control and predict the outcome of experiments. Additionally, DHP has a relatively short shelf-life, making it necessary to use it in experiments relatively quickly after synthesis.

Future Directions

There are a number of potential future directions for DHP research. One potential direction is to further investigate the mechanism of action of DHP and to develop new methods of synthesizing it. Additionally, further research could be conducted on the biochemical and physiological effects of DHP and its potential applications in medicine. Finally, further research could be conducted on the potential environmental effects of DHP, as well as its potential use as a pesticide or herbicide.

Synthesis Methods

DHP is synthesized by a two-step process. The first step involves the reaction of 5-fluorouracil with 4-methoxycarbonylbenzene-1,2-diol in the presence of a base such as potassium carbonate. The reaction results in the formation of the desired product, DHP, as well as other by-products. The second step involves purifying the reaction mixture by column chromatography to obtain the desired product in a 95% purity.

Scientific Research Applications

DHP has a wide range of scientific research applications. It has been used in a variety of studies due to its ability to inhibit the growth of a wide range of bacteria. It has also been used in studies to investigate the effects of drugs on the human body and to study the mechanisms of action of various drugs. Additionally, DHP has been used in studies of the effects of environmental pollutants on human health, as well as in studies of the effects of radiation on human cells.

properties

IUPAC Name

methyl 5-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-19-11(17)7-4-6(2-3-9(7)13)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENWZTYPKAAZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine

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